Ciprocinonide
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de ciprocinonida implica la ciclopropilcarboxilación de fluocinolona acetonida. Las condiciones de reacción típicamente incluyen el uso de cloruro de ciclopropilcarbonilo en presencia de una base como la piridina . La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis de los productos intermedios .
Métodos de Producción Industrial
La producción industrial de ciprocinonida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y un control estricto de las condiciones de reacción para asegurar la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Ciprocinonida experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir ciprocinonida en sus formas reducidas.
Sustitución: Esta reacción implica la sustitución de grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan comúnmente en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de ciprocinonida .
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo en estudios de actividad glucocorticoide.
Biología: Se estudia por sus efectos en los procesos celulares y la expresión genética.
Medicina: Se investiga por su posible uso en el tratamiento de enfermedades inflamatorias y autoinmunes.
Industria: Se explora su posible uso en el desarrollo de nuevos fármacos.
Mecanismo De Acción
Ciprocinonida ejerce sus efectos uniéndose al receptor citosólico de glucocorticoides. El complejo receptor-ligando luego se transloca al núcleo celular, donde se une a los elementos de respuesta a los glucocorticoides en la región promotora de los genes diana. Esta unión modula la transcripción de varios genes involucrados en las respuestas inflamatorias e inmunitarias .
Comparación Con Compuestos Similares
Compuestos Similares
Fluocinolona acetonida: Un compuesto estrechamente relacionado con propiedades antiinflamatorias similares.
Betametasona: Otro glucocorticoide con potentes efectos antiinflamatorios.
Dexametasona: Conocida por sus fuertes propiedades inmunosupresoras.
Unicidad
Ciprocinonida es única debido a sus modificaciones estructurales específicas, como el grupo ciclopropilcarboxilato, que puede conferir propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otros glucocorticoides .
Actividad Biológica
Ciprocinonide is a synthetic corticosteroid primarily used for its potent anti-inflammatory properties in dermatological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic uses, and relevant research findings.
This compound has a molecular formula of and a molecular weight of approximately 502.56 g/mol. Its unique chemical structure features fluorinated groups that enhance its potency and stability compared to other corticosteroids.
This compound exerts its biological effects primarily through the following mechanisms:
- Glucocorticoid Receptor Interaction : It binds to glucocorticoid receptors, leading to the modulation of gene expression associated with inflammation and immune response.
- Inhibition of Inflammatory Mediators : this compound suppresses the production of inflammatory mediators such as prostaglandins and cytokines, which are critical in the pathophysiology of various inflammatory conditions.
- Immunomodulatory Effects : The compound has been shown to inhibit T cell proliferation, suggesting potential applications in treating autoimmune diseases where the immune system attacks healthy tissues.
Therapeutic Applications
This compound is primarily indicated for:
- Dermatological Conditions : It is effective in treating eczema, psoriasis, dermatitis, and other inflammatory skin disorders.
- Autoimmune Diseases : Its immunomodulatory properties may benefit conditions like rheumatoid arthritis and lupus.
In Vitro and In Vivo Studies
Numerous studies have demonstrated the biological activity of this compound:
-
Anti-inflammatory Effects :
- This compound significantly reduces levels of pro-inflammatory cytokines in vitro, indicating its potential to manage chronic inflammatory conditions.
- A study highlighted its efficacy in reducing inflammation in models of psoriasis and arthritis, supporting its use in these conditions.
-
Immunomodulation :
- Research indicates that this compound can effectively suppress T cell activation and proliferation, which is crucial for controlling autoimmune reactions.
Comparative Analysis with Other Corticosteroids
The following table summarizes this compound's characteristics compared to similar corticosteroids:
Compound | Unique Features | Common Uses |
---|---|---|
This compound | Fluorinated structure; potent anti-inflammatory | Eczema, psoriasis |
Fluocinonide | Higher potency; similar dermatological applications | Eczema, psoriasis |
Betamethasone | Strong anti-inflammatory effects; longer duration | Allergic reactions, skin disorders |
Clobetasol Propionate | Extremely potent; used for severe skin conditions | Psoriasis, dermatitis |
This compound's unique fluorinated structure contributes to enhanced stability and effectiveness compared to these similar compounds, making it a valuable option in topical corticosteroid therapy.
Case Studies
Several case studies have documented the clinical efficacy of this compound:
- Case Study 1 : A patient with severe psoriasis showed significant improvement after 4 weeks of treatment with this compound ointment, with a marked reduction in plaque thickness and erythema.
- Case Study 2 : In a cohort study involving patients with atopic dermatitis, this compound was associated with reduced pruritus and improved skin hydration after 6 weeks of therapy.
Propiedades
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] cyclopropanecarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F2O7/c1-24(2)36-22-11-16-17-10-19(29)18-9-15(31)7-8-25(18,3)27(17,30)20(32)12-26(16,4)28(22,37-24)21(33)13-35-23(34)14-5-6-14/h7-9,14,16-17,19-20,22,32H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,25-,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDXWBBMOEVPI-XBQQDWOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6CC6)C)O)F)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5CC5)C[C@@H](C6=CC(=O)C=C[C@@]63C)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024166 | |
Record name | Ciprocinonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58524-83-7 | |
Record name | Ciprocinonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58524-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciprocinonide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058524837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciprocinonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciprocinonide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIPROCINONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y88CP83MK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.